molecular formula C22H22N6O3 B2587517 N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide CAS No. 941940-78-9

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide

Cat. No. B2587517
CAS RN: 941940-78-9
M. Wt: 418.457
InChI Key: IWUPIOBRZUJEBL-UHFFFAOYSA-N
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Description

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide, also known as MLN8237, is a small molecule inhibitor of Aurora kinase A. It is a promising drug candidate for cancer treatment due to its ability to disrupt cell division and induce apoptosis in cancer cells.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of related chemical structures such as 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile demonstrates the interest in creating molecules with specific functional groups that could be relevant for biological applications. These synthesized compounds have been explored for their potential biological activities, including antimicrobial and antifungal properties, as well as for their application in materials like polyester fibers as disperse dyes, indicating a broad range of potential applications from medicinal chemistry to materials science (Mishriky & Moustafa, 2013).

Antimicrobial and Antifungal Activities

Specific derivatives, for example, have been synthesized and evaluated for their in vitro antifungal, antimycobacterial, and photosynthesis-inhibiting activity. Notably, certain compounds have shown high potency against Mycobacterium tuberculosis and moderate activities against other pathogens, highlighting the potential for developing new antimicrobial agents based on these structures (Opletalová et al., 2006).

Anticancer Activity

The exploration of these compounds' anticancer activities, particularly against prostate cancer cells, further exemplifies the potential medical applications of these molecules. Novel Mannich bases derived from similar compounds have shown moderate cytotoxic activity against selected cancer cell lines, suggesting a promising avenue for anticancer drug development (Demirci & Demirbas, 2019).

Neurochemical Studies

Another area of research involves the neurochemical study of derivatives for their potential as central nervous system agents. These studies aim to understand the pharmacological profile of these compounds, including their affinities for various receptors, which could inform the development of new treatments for psychiatric disorders (Liégeois et al., 1994).

Antimycobacterial Activity

Furthermore, novel nitrobenzamide derivatives related to the mentioned compound have been synthesized and evaluated for their antimycobacterial activity, with several showing significant in vitro activity. This research indicates the potential of these compounds in the treatment of tuberculosis and possibly other mycobacterial infections (Wang et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-nitrobenzamide Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

The exact mode of action of This compound It is likely that it interacts with its target to inhibit its function, leading to its anti-tubercular activity .

Biochemical Pathways

The specific biochemical pathways affected by This compound Given its potential anti-tubercular activity, it may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have a similar effect.

properties

IUPAC Name

N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-26-12-14-27(15-13-26)21-11-10-19(24-25-21)16-6-8-17(9-7-16)23-22(29)18-4-2-3-5-20(18)28(30)31/h2-11H,12-15H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUPIOBRZUJEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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